molecular formula C22H30N2O3 B10892147 1-(2,5-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine

1-(2,5-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine

Cat. No.: B10892147
M. Wt: 370.5 g/mol
InChI Key: JIFBRRYSPWCYFV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups substituted with methoxy and ethoxy groups, respectively, attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzyl chloride and 4-ethoxybenzyl chloride.

    Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.

    Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-80°C) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.

    Quality Control: Stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl piperazine derivatives.

Scientific Research Applications

1-(2,5-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs with potential therapeutic effects, such as antipsychotic, antidepressant, and anxiolytic activities.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets, including receptors and enzymes.

    Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of piperazine derivatives.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by:

    Binding to Receptors: It can bind to various receptors, such as serotonin, dopamine, and adrenergic receptors, modulating their activity and leading to physiological responses.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction Pathways: It can influence signal transduction pathways, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

1-(2,5-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxybenzyl)-4-benzylpiperazine: This compound lacks the ethoxy group, which may result in different pharmacological properties and reactivity.

    1-(4-Ethoxybenzyl)-4-benzylpiperazine: This compound lacks the methoxy groups, which may affect its binding affinity and selectivity for certain receptors.

    1-(2,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)piperazine: This compound has phenyl groups instead of benzyl groups, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct pharmacological and chemical properties compared to other piperazine derivatives.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O3/c1-4-27-20-7-5-18(6-8-20)16-23-11-13-24(14-12-23)17-19-15-21(25-2)9-10-22(19)26-3/h5-10,15H,4,11-14,16-17H2,1-3H3

InChI Key

JIFBRRYSPWCYFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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